molecular formula C16H18N2O5 B14647803 5-Butyryloxy-5-(1-phenylethyl)barbituric acid CAS No. 53761-09-4

5-Butyryloxy-5-(1-phenylethyl)barbituric acid

Cat. No.: B14647803
CAS No.: 53761-09-4
M. Wt: 318.32 g/mol
InChI Key: FRCFCYBYJJVOBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Butyryloxy-5-(1-phenylethyl)barbituric acid is a derivative of barbituric acid, a compound that forms the core structure of barbiturate drugs. Barbiturates are known for their sedative and hypnotic properties. This specific compound is characterized by the presence of a butyryloxy group and a 1-phenylethyl group attached to the barbituric acid core, which may influence its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyryloxy-5-(1-phenylethyl)barbituric acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Butyryloxy-5-(1-phenylethyl)barbituric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.

Major Products Formed

Scientific Research Applications

5-Butyryloxy-5-(1-phenylethyl)barbituric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Butyryloxy-5-(1-phenylethyl)barbituric acid involves its interaction with the central nervous system. It likely acts on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The compound may also inhibit excitatory neurotransmitters like glutamate, contributing to its overall depressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Butyryloxy-5-(1-phenylethyl)barbituric acid is unique due to its specific substituents, which may alter its pharmacokinetics and pharmacodynamics compared to other barbiturates. The presence of the butyryloxy and 1-phenylethyl groups can influence its solubility, potency, and duration of action, making it a compound of interest for further research and development .

Properties

CAS No.

53761-09-4

Molecular Formula

C16H18N2O5

Molecular Weight

318.32 g/mol

IUPAC Name

[2,4,6-trioxo-5-(2-phenylethyl)-1,3-diazinan-5-yl] butanoate

InChI

InChI=1S/C16H18N2O5/c1-2-6-12(19)23-16(10-9-11-7-4-3-5-8-11)13(20)17-15(22)18-14(16)21/h3-5,7-8H,2,6,9-10H2,1H3,(H2,17,18,20,21,22)

InChI Key

FRCFCYBYJJVOBG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1(C(=O)NC(=O)NC1=O)CCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.